

A Technical Guide to the Biological Activity of 1-(2,5-Dibromophenyl)sulfonylimidazole

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Compound of Interest

Compound Name: 1-(2,5-Dibromophenyl)sulfonylimidazole

Cat. No.: B369545

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound **1-(2,5-Dibromophenyl)sulfonylimidazole**, identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5). This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action within its primary signaling pathway.

Core Compound Profile

Compound Name: **1-(2,5-Dibromophenyl)sulfonylimidazole** (also referred to as compound 13b in key literature)^{[1][2]}

Therapeutic Potential: Anticancer agent^{[1][2]}

Mechanism of Action: Inhibition of ALK5, a transforming growth factor-beta (TGF- β) type I receptor, leading to the disruption of the TGF- β /Smad signaling pathway.^{[1][2]}

Quantitative Biological Data

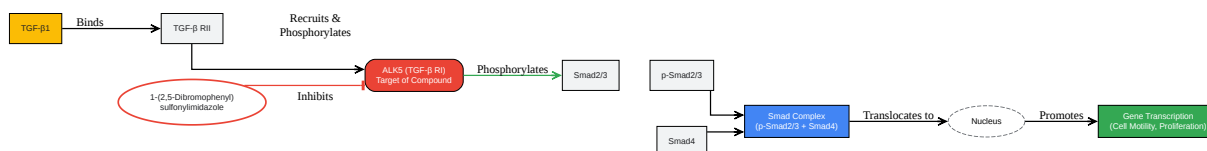
The following table summarizes the key quantitative metrics for the biological activity of **1-(2,5-Dibromophenyl)sulfonylimidazole**.

Parameter	Value	Cell Line/System	Description	Reference
IC50	0.130 μ M	ALK5 Kinase Assay	The half-maximal inhibitory concentration against the target kinase, ALK5. This value is comparable to the positive control, LY-2157299.	[1][2]
Cytotoxicity	No toxicity observed up to 50 μ M	A549 (human lung carcinoma)	Demonstrates a favorable safety profile in cancer cells at concentrations well above its effective inhibitory concentration.	[1][2]
Cellular Activity	Effective Inhibition	A549 (human lung carcinoma)	Successfully inhibits TGF- β 1-induced Smad-signaling and cell motility, key processes in cancer progression and metastasis.	[1][2]

Signaling Pathway and Mechanism of Action

1-(2,5-Dibromophenyl)sulfonylimidazole exerts its anticancer effects by targeting the TGF- β signaling pathway, a critical pathway in tumor progression. Specifically, it inhibits ALK5, the

TGF- β type I receptor. This inhibition prevents the phosphorylation and activation of downstream Smad proteins, thereby blocking the translocation of the Smad complex to the nucleus and the subsequent transcription of genes involved in cell motility and proliferation.



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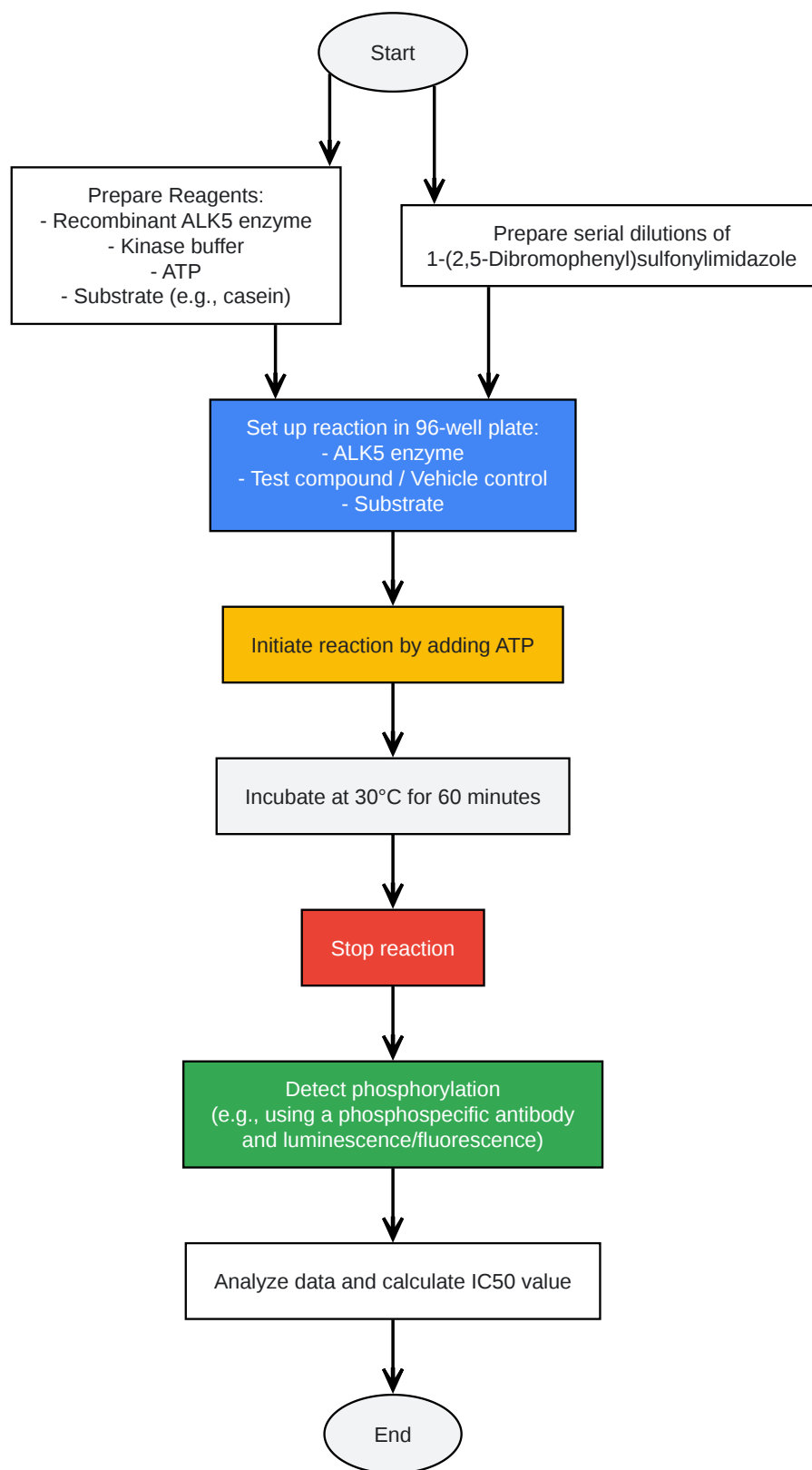
Caption: TGF- β /ALK5 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for the key experiments cited. These are based on standard methodologies and the information available in the referenced literature.

ALK5 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ value of a test compound.

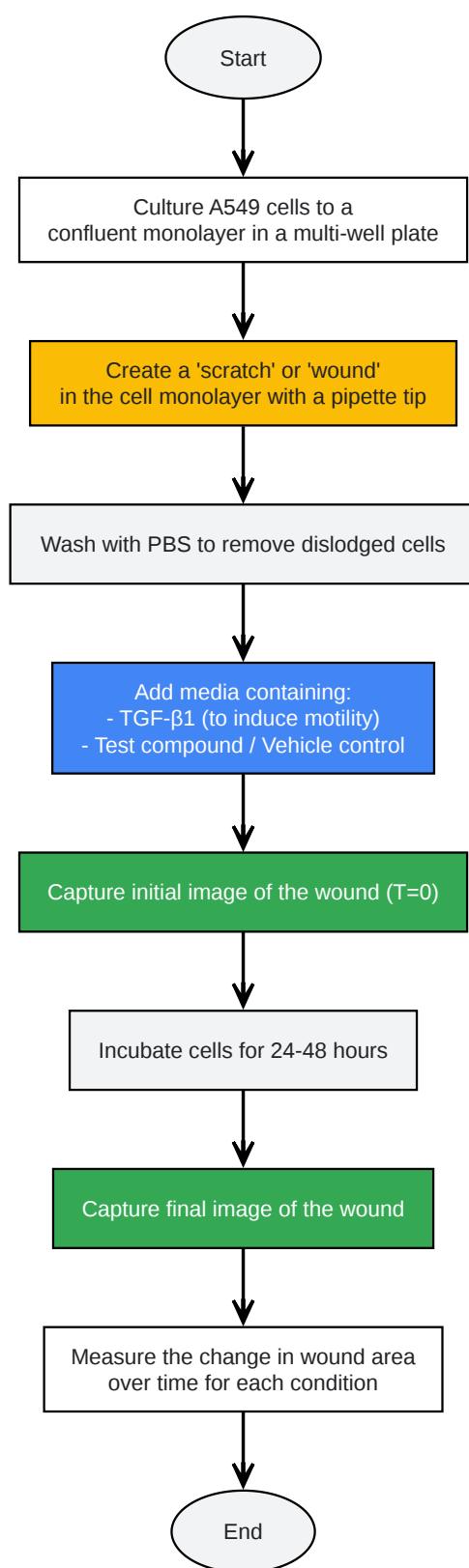


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Caption: Workflow for an ALK5 Kinase Inhibition Assay.

Cell Motility (Wound Healing) Assay

This protocol describes a common method to assess the effect of a compound on cancer cell migration.



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Caption: Workflow for a Cell Motility (Wound Healing) Assay.

Conclusion

1-(2,5-Dibromophenyl)sulfonylimidazole is a promising small molecule inhibitor of ALK5 with potent in vitro activity. Its ability to inhibit the TGF- β /Smad signaling pathway at low micromolar concentrations, coupled with a lack of cytotoxicity at significantly higher concentrations, marks it as a strong candidate for further preclinical development as an anticancer therapeutic. The data presented in this guide underscore the compound's potential to inhibit key drivers of cancer cell motility and proliferation.

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References

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- 2. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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